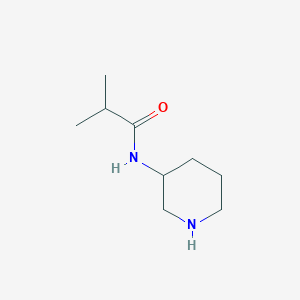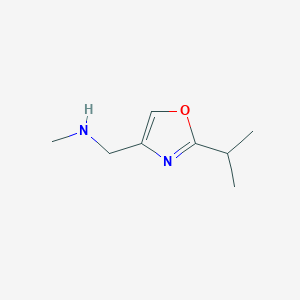
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a chemical compound that has diverse applications in scientific research. It is an organic molecule that belongs to the class of amines and is characterized by its unique chemical structure.
Mechanism Of Action
The mechanism of action of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is not fully understood. However, it is known to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. Activation of the α7nAChR by 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which modulate various physiological processes.
Biochemical And Physiological Effects
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has diverse biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. It also exhibits neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Advantages And Limitations For Lab Experiments
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has several advantages and limitations for lab experiments. One of its main advantages is its selectivity for the α7nAChR, which allows for the specific investigation of this receptor's function. It also has a high affinity for the receptor, which makes it an ideal research tool for studying the receptor's pharmacology. However, its limited solubility in water and other common solvents can pose a challenge in experimental design. Additionally, its high cost and complex synthesis method can limit its accessibility to researchers.
Future Directions
There are several future directions for research on 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of the α7nAChR and its role in various pathological processes. Finally, the development of new synthetic methods and analogs of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine could provide new insights into its pharmacology and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a unique chemical compound with diverse applications in scientific research. Its selectivity for the α7nAChR makes it an ideal research tool for investigating the function of this receptor and its role in various physiological and pathological processes. Despite its limitations, it has the potential to provide new insights into the development of new drugs for the treatment of neurological disorders.
Scientific Research Applications
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has various applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is used as a research tool to investigate the function of different neurotransmitter receptors and their role in various physiological processes. It is also used as a pharmacological agent to study the effects of drugs on the central nervous system. Additionally, it is used in medicinal chemistry to develop new drugs for the treatment of various neurological disorders.
properties
CAS RN |
162739-94-8 |
|---|---|
Product Name |
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 |
InChI Key |
QXQDZYDKVWYMQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CO1)CNC |
Canonical SMILES |
CC(C)C1=NC(=CO1)CNC |
synonyms |
4-Oxazolemethanamine,N-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

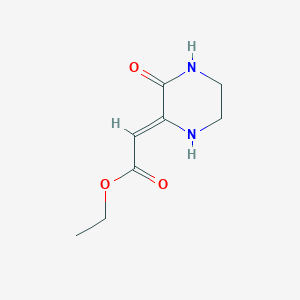
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)

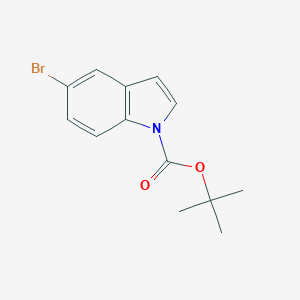
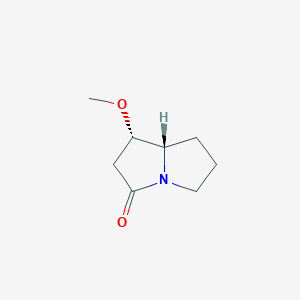
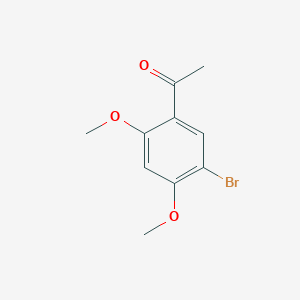
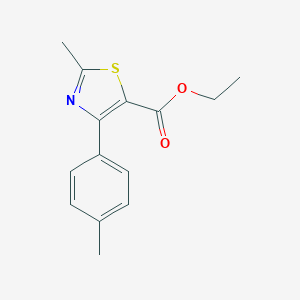
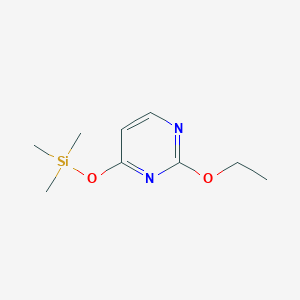
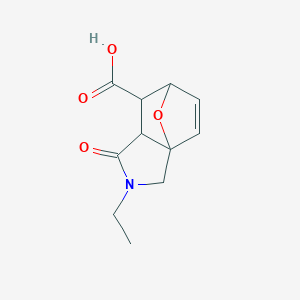


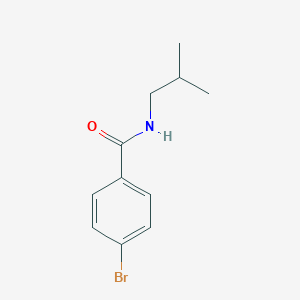
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
